
Cdc25B-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdc25B-IN-1 is a small molecule inhibitor specifically designed to target and inhibit the activity of the cell division cycle 25B (CDC25B) phosphatase. CDC25B is a dual-specificity phosphatase that plays a crucial role in cell cycle regulation by activating cyclin-dependent kinases (CDKs). By inhibiting CDC25B, this compound can potentially halt the progression of the cell cycle, making it a promising candidate for cancer therapy and other diseases characterized by uncontrolled cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cdc25B-IN-1 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis to a larger scale. This process would require careful optimization of reaction conditions and purification methods to ensure consistent quality and yield. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed for purification .
Analyse Chemischer Reaktionen
Types of Reactions: Cdc25B-IN-1 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, potentially enhancing its efficacy and selectivity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as pH, temperature, and solvent choice are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cdc25B-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the role of CDC25B in cell cycle regulation and its potential as a therapeutic target. By inhibiting CDC25B, researchers can investigate the effects on cell proliferation, apoptosis, and tumor growth .
In addition to cancer research, this compound is also used in studies related to cell cycle regulation, DNA damage response, and signal transduction pathways. Its ability to selectively inhibit CDC25B makes it a valuable tool for elucidating the molecular mechanisms underlying these processes .
Wirkmechanismus
Cdc25B-IN-1 exerts its effects by binding to the active site of CDC25B and inhibiting its phosphatase activity. This inhibition prevents the dephosphorylation and activation of cyclin-dependent kinases, thereby halting cell cycle progression. The molecular targets of this compound include the cyclin-dependent kinase complexes that are regulated by CDC25B .
The pathways involved in the mechanism of action of this compound include the cell cycle checkpoint pathways, DNA damage response pathways, and signal transduction pathways. By inhibiting CDC25B, this compound can modulate these pathways and affect various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Cdc25B-IN-1 is unique in its selectivity for CDC25B compared to other CDC25 family members, such as CDC25A and CDC25C. This selectivity is important for minimizing off-target effects and enhancing the compound’s therapeutic potential .
Similar compounds to this compound include other CDC25 inhibitors, such as BN82002 and J3955. These compounds also target CDC25 phosphatases but may differ in their selectivity, potency, and mechanism of action . The uniqueness of this compound lies in its specific inhibition of CDC25B, making it a valuable tool for studying the role of this phosphatase in various biological processes .
Eigenschaften
IUPAC Name |
ethyl 3-[(3-methoxynaphthalen-1-yl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-24-20(22)15-8-6-9-16(11-15)21-19-13-17(23-2)12-14-7-4-5-10-18(14)19/h4-13,21H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMCQFKDMRVNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=CC(=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B3000736.png)
![Allyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3000739.png)
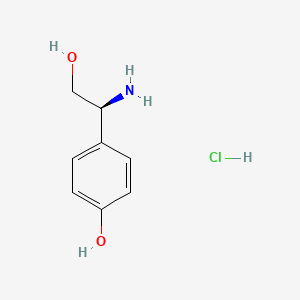
![7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000742.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000743.png)

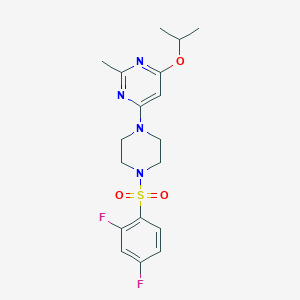
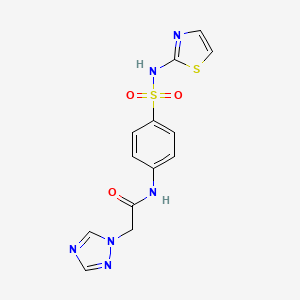

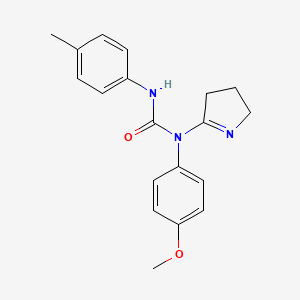
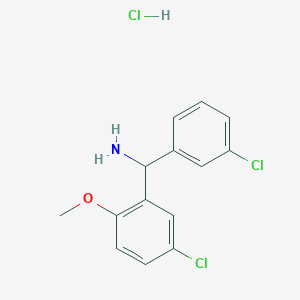
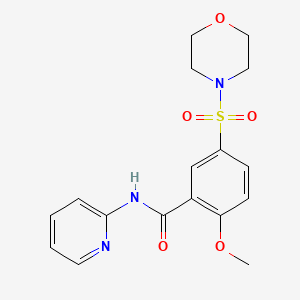
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3000756.png)
